
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-(trifluoromethyl)phenyl]cyclopropylamine hydrochloride . The InChI code is 1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-6-9;/h1-4H,5-6,14H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.65 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine The synthesis of trans-2-(Trifluoromethyl)cyclopropanamine highlights an efficient synthesis process, where the transformation of the carboxy group into the trifluoromethyl group is a key step, utilizing sulfur tetrafluoride. This synthesis approach allows the preparation of significant quantities of the product in a single batch, emphasizing its potential for large-scale production (Bezdudny et al., 2011).
Synthesis and Characterization of Novel Polyimides A novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, was synthesized for creating new fluorine-containing polyimides. These polyimides, possessing high inherent viscosities, showcased excellent solubility in various organic solvents, remarkable thermal stability, and outstanding mechanical properties. Their solubility in both high and low boiling point solvents and their thermal and mechanical robustness underscore their potential utility in advanced material applications (Yin et al., 2005).
Cobalt-Catalyzed Synthesis of Trifluoromethyl-substituted Cyclopropanes The study presents a cobalt-catalyzed synthesis method for trifluoromethyl-substituted cyclopropanes, addressing the scarcity of approaches for their enantioselective generation. This methodology highlights the potential of these compounds as versatile building blocks in drug discovery, showcasing the compatibility of certain catalysts with conditions necessary to generate reactive intermediates in situ (Morandi et al., 2011).
Synthesis of Organosoluble Polyimides This research details the synthesis of new aromatic diamines with a cyclohexane cardo group substituted with a trifluoromethyl group in the side chain. The resulting fluorinated polyimides demonstrated excellent solubility in various organic solvents, high thermal stability, and optimal mechanical properties. The comparison with nonfluorinated polyimides highlighted the fluorinated variants' superior solubility, color, dielectric constants, and moisture absorption, indicating their potential for advanced material applications (Yang et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-6-9;/h1-4H,5-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFXGYSJBPFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735294 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride | |
CAS RN |
886366-53-6 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




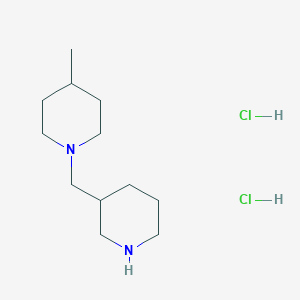
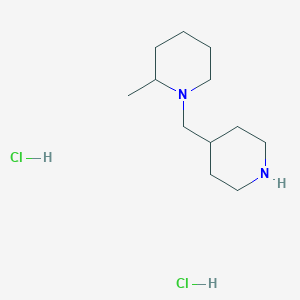


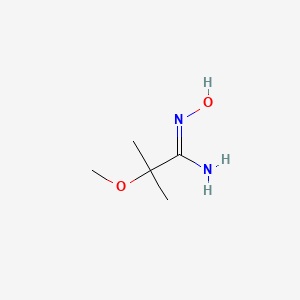
![Methyl 1-{thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxylate](/img/structure/B1456222.png)
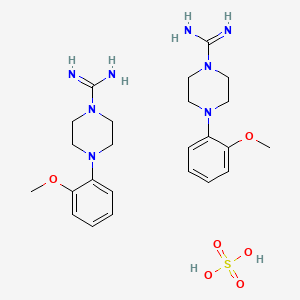
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
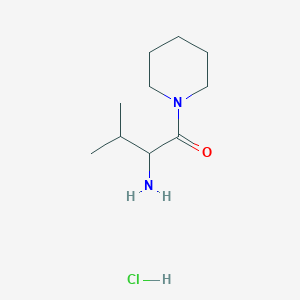
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)
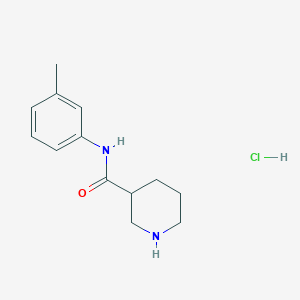

![4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456234.png)